

# Application Notes and Protocols for Studying MST1/MST2 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | MSTP     |           |  |  |  |
| Cat. No.:            | B2968563 | Get Quote |  |  |  |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the investigation of Mammalian Sterile 20-like kinases 1 and 2 (MST1/STK4 and MST2/STK3), the core components of the Hippo signaling pathway. Understanding the function of these kinases is crucial due to their integral role in organ size control, cell proliferation, apoptosis, and tumorigenesis.[1][2][3]

# Introduction to MST1/MST2 and the Hippo Signaling Pathway

MST1 and MST2 are serine/threonine kinases that act as the central regulators of the Hippo signaling pathway.[2][3] This evolutionarily conserved pathway plays a critical role in tissue homeostasis. In mammals, MST1 and MST2, in conjunction with the scaffold protein SAV1, form a complex that phosphorylates and activates the downstream kinases LATS1 and LATS2. [4] Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their translocation to the nucleus.[1] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ accumulate in the nucleus, where they bind to transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4]



Dysregulation of the Hippo pathway is a hallmark of various cancers. Loss of function of upstream components like MST1/MST2 can lead to the hyperactivation of YAP/TAZ, resulting in uncontrolled cell growth and tumor development.[2][5] Therefore, MST1 and MST2 are considered tumor suppressors.

## The Power of CRISPR-Cas9 in Elucidating MST1/MST2 Function

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling researchers to create knockout models to study gene function.[6] Given the functional redundancy of MST1 and MST2, single-knockout models often exhibit no obvious phenotype, whereas double-knockout (dKO) of both kinases leads to significant developmental defects and tumorigenesis, highlighting their overlapping roles.[2][5] CRISPR-Cas9 allows for the efficient generation of MST1/MST2 dKO cell lines and animal models, providing invaluable tools to dissect their specific functions and the downstream consequences of their inactivation.

### **Quantitative Data Summary**

The following tables summarize quantitative data from studies investigating the effects of MST1/MST2 knockout.

Table 1: Effects of MST1/MST2 Knockout on Cell Proliferation and Apoptosis



| Model System                                             | Genotype                   | Parameter                   | Observation                                                     | Reference |
|----------------------------------------------------------|----------------------------|-----------------------------|-----------------------------------------------------------------|-----------|
| Mouse<br>Epididymis                                      | Mst1/2 dKO                 | Ki67+ Cells                 | Increased proliferation in all segments of the epididymis.      | [1]       |
| Mouse Embryos<br>(E9.5)                                  | Mst1/Mst2 dKO              | Ki67+ Cells                 | No significant increase in overall cell proliferation.          | [7]       |
| Mouse Embryos<br>(E8.5 & E9.5)                           | Mst1/Mst2 dKO              | TUNEL+ Cells                | Increased number of apoptotic cells.                            | [7]       |
| Mouse Liver                                              | Postnatal<br>Mst1/Mst2 dKO | Apoptosis<br>(TNFα-induced) | Resistant to<br>TNFα-induced<br>apoptosis.                      | [5]       |
| Non-Small-Cell<br>Lung Cancer<br>(NSCLC) Cells<br>(A549) | MST1<br>Overexpression     | Cell Proliferation<br>(MTT) | Reduced proliferation rate.                                     | [8]       |
| NSCLC Cells<br>(LTE)                                     | MST1<br>Knockdown          | Cell Proliferation<br>(MTT) | Increased proliferation rate.                                   | [8]       |
| NSCLC Cells<br>(A549)                                    | MST1<br>Overexpression     | Colony<br>Formation         | Significant<br>reduction in foci<br>number (131±9<br>vs. 70±6). | [8]       |
| NSCLC Cells<br>(LTE)                                     | MST1<br>Knockdown          | Colony<br>Formation         | Significant increase in foci number (130±10 vs. 197±6).         | [8]       |

Table 2: Effects of MST1/MST2 Knockout on Cell Migration and Gene Expression



| Model System            | Genotype <i>l</i> Condition   | Parameter                        | Observation                                                                            | Reference |
|-------------------------|-------------------------------|----------------------------------|----------------------------------------------------------------------------------------|-----------|
| Mouse<br>Thymocytes     | Mst1/Mst2 dKO                 | Chemotaxis to<br>S1P             | Greatly inhibited migration.                                                           | [9]       |
| NSCLC Cells<br>(A549)   | MST1<br>Overexpression        | Cell Invasion<br>(Matrigel)      | Significantly inhibited invasion (150±9 vs. 70±17 invaded cells).                      | [8]       |
| NSCLC Cells<br>(LTE)    | MST1<br>Knockdown             | Cell Invasion<br>(Matrigel)      | Significantly<br>stronger invasion<br>ability (103±16<br>vs. 166±29<br>invaded cells). | [8]       |
| Mouse Adrenal<br>Cortex | Mst1/2 dKO                    | Gene Expression<br>(YAP targets) | Overexpression of Ajuba, Aqp1, Fn1, Ibsp, Igf1, Igfbp2, Mmp2, Thbs1.                   | [10][11]  |
| Mouse Kidney            | Tubule-specific<br>Mst1/2 dKO | Gene Expression<br>(YAP targets) | Increased expression of Ankrd1, Cyr61, Ctgf.                                           | [12]      |

## **Experimental Protocols**

# Protocol 1: Generation of MST1/MST2 Double-Knockout (dKO) Cell Lines using CRISPR-Cas9

This protocol outlines the steps for creating a stable MST1/MST2 dKO cell line from a parental mammalian cell line.

#### 1. sgRNA Design and Cloning:



- Design 2-3 unique sgRNAs targeting the early exons of both MST1 and MST2 genes using an online design tool (e.g., CHOPCHOP, CRISPOR).
- Select sgRNAs with high on-target scores and low off-target predictions.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., a
  lentiviral vector co-expressing Cas9 and the sgRNA). For dKO, you can either co-transfect
  cells with two separate vectors (one for MST1 and one for MST2) or clone both sgRNAs into
  a single vector if it has multiple sgRNA expression cassettes.
- 2. Lentivirus Production (Optional but Recommended for Hard-to-Transfect Cells):
- Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector(s) and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
- Titer the virus to determine the optimal multiplicity of infection (MOI).
- 3. Transfection/Transduction of Target Cells:
- Transfection: Transfect the target cells with the sgRNA-Cas9 plasmid(s) using a suitable transfection reagent (e.g., Lipofectamine).
- Transduction: Transduce the target cells with the lentiviral particles at the predetermined MOI
  in the presence of polybrene.
- 4. Selection of Edited Cells:
- If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transfected/transduced cells.
- 5. Single-Cell Cloning:
- After selection, dilute the cell population to a concentration of a single cell per well in a 96well plate.



- Allow single cells to grow into clonal colonies.
- 6. Screening and Validation of dKO Clones:
- Genomic DNA Extraction and PCR: Extract genomic DNA from each clone. Amplify the genomic regions targeted by the sgRNAs using PCR.
- T7 Endonuclease I (T7E1) Assay or Sanger Sequencing: Use the T7E1 assay to screen for clones with insertions or deletions (indels). Confirm the knockout by Sanger sequencing of the PCR products. Look for frameshift mutations that result in premature stop codons.
- Western Blot Analysis: Validate the absence of MST1 and MST2 protein expression in the candidate dKO clones by Western blot.

## Protocol 2: YAP/TAZ Nuclear Translocation Assay by Immunofluorescence

This protocol is used to assess the subcellular localization of YAP and TAZ, which is a key readout of Hippo pathway activity.

- 1. Cell Culture and Treatment:
- Seed wild-type (WT) and MST1/MST2 dKO cells on glass coverslips in a 24-well plate.
- Culture cells to the desired confluency. Low cell density typically results in nuclear YAP/TAZ,
   while high cell density promotes cytoplasmic localization in WT cells.
- 2. Fixation and Permeabilization:
- · Wash cells with PBS.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. For TAZ staining, permeabilization with 1% SDS for 5 minutes may improve signal.[13]



- 3. Blocking and Antibody Incubation:
- Wash three times with PBS.
- Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate with primary antibodies against YAP and/or TAZ diluted in the blocking buffer overnight at 4°C.
- · Wash three times with PBST.
- Incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1
  hour at room temperature in the dark.
- 4. Mounting and Imaging:
- Wash three times with PBST.
- Counterstain the nuclei with DAPI for 5 minutes.
- · Wash with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the cells using a fluorescence or confocal microscope.

## Protocol 3: Cell Proliferation Assay by Ki67 Immunofluorescence

This assay quantifies the percentage of actively proliferating cells.

- 1. Cell Culture and Fixation:
- Culture WT and MST1/MST2 dKO cells on coverslips.
- Fix and permeabilize the cells as described in Protocol 2.
- 2. Antibody Staining:



- Block the cells as described in Protocol 2.
- Incubate with a primary antibody against Ki67 overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody.
- 3. Imaging and Analysis:
- Counterstain with DAPI and mount the coverslips.
- Acquire images using a fluorescence microscope.
- Quantify the percentage of Ki67-positive cells by counting the number of Ki67-positive nuclei and dividing by the total number of DAPI-stained nuclei.

### **Protocol 4: Cell Migration Wound Healing Assay**

This assay measures the rate of collective cell migration.

- 1. Cell Seeding:
- Seed WT and MST1/MST2 dKO cells in a 6-well plate and grow them to 100% confluency.
- 2. Creating the "Wound":
- Using a sterile 200 μL pipette tip, create a straight scratch through the center of the cell monolayer.
- Gently wash the well with PBS to remove dislodged cells.
- Replace the PBS with fresh culture medium.
- 3. Image Acquisition:
- Place the plate on a microscope with a live-cell imaging chamber or in a standard incubator.
- Capture images of the wound at the same position immediately after creating the scratch (T=0) and at regular intervals (e.g., every 4-8 hours) until the wound in one of the conditions is nearly closed.



#### 4. Data Analysis:

- Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
- Calculate the rate of wound closure by determining the change in wound area over time.

### **Visualizations**





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental workflow for studying MST1/MST2 function.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hippo kinases MST1 and MST2 control the differentiation of the epididymal initial segment via the MEK-ERK pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mst1 and Mst2 kinases: regulations and diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Mammalian Mst1 and Mst2 kinases play essential roles in organ size control and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional role of Mst1/Mst2 in embryonic stem cell differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MST1 inhibits cell proliferation and invasion of non-small-cell lung cancer by regulating YAP phosphorylation and Hippo pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mst1 and Mst2 kinases control activation of rho family GTPases and thymic egress of mature thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Inactivation of Mst1 and Mst2 in the Mouse Adrenal Cortex PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Inactivation of Mst1 and Mst2 in the Mouse Adrenal Cortex PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubule-Specific Mst1/2 Deficiency Induces CKD via YAP and Non-YAP Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying MST1/MST2 Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2968563#using-crispr-cas9-to-study-mstp-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com